molecular formula C9H10O2 B8799094 5-Methyl-1,4-benzodioxane

5-Methyl-1,4-benzodioxane

Cat. No.: B8799094
M. Wt: 150.17 g/mol
InChI Key: CKNVSFHTAJBYOD-UHFFFAOYSA-N
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Description

5-Methyl-1,4-benzodioxane is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4H,5-6H2,1H3

InChI Key

CKNVSFHTAJBYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 300 ml of dry dimethylformamide, was dissolved 30 g of 3-methylcatechol and then 100 g of potassium carbonate was added to the solution. This solution was heated to 120 to 130° C. and 136 g of 1,2-dibromoethane was added dropwise in ten and several portions. After stirring for 30 minutes under the same conditions, the mixture was cooled and solid materials were removed by filtration. To the filtrate, was added diethyl ether, and the mixture was washed successively with a 3% sodium hydroxide aqueous solution, water and saturated saline solution, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting oily material was purified by silica gel column chromatography to obtain 29.7 g of the titled 5-methyl-1,4-benzodioxane (yield: 82%).
Quantity
100 g
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reactant
Reaction Step One
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136 g
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reactant
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30 g
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reactant
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Quantity
300 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dry potassium carbonate (0.93 eq.) is added to a solution of ortho-methylcatechol (10 g) dissolved in 150 ml of acetone under an argon atmosphere; the reaction mixture is heated to a gentle reflux and dibromoethane (0.4 eq.) is then added. Those operations are repeated twice at 15 minute intervals and in identical proportions (that is to say, in total 2.8 eq. of K2CO3 and 1.2 eq. of dibromoethane are added). After 12 hours' reflux, the latter is again introduced into the reaction mixture in an altogether identical amount (that is, 1.2 eq.). Heating is continued for 72 hours. The solution obtained is cooled, the salts are then filtered off over Celite and the filtrate is concentrated, hydrolysed with 60 ml of water and then extracted with dichloromethane. The recovered organic phase is washed with a 5% sodium hydroxide solution, dried over magnesium sulphate and evaporated. The cyclised product is purified over a flash silica column eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether). Yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
ortho-methylcatechol
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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